3,5-Difluoro-4-methoxy-2-nitroaniline
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Overview
Description
3,5-Difluoro-4-methoxy-2-nitroaniline is an organic compound with the molecular formula C7H6F2N2O3 It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with fluorine, methoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-methoxy-2-nitroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 3,5-difluoroaniline followed by methoxylation. The nitration process usually requires concentrated nitric acid and sulfuric acid as catalysts, while the methoxylation step involves the use of methanol and a base such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-methoxy-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium methoxide, methanol.
Major Products
Reduction: 3,5-Difluoro-4-methoxy-2-aminoaniline.
Oxidation: 3,5-Difluoro-4-methoxy-2-nitroquinone.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-4-methoxy-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor in enzymatic reactions.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methoxy-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially inhibiting enzymatic activities. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroaniline: Lacks the methoxy and nitro groups, making it less reactive.
4-Methoxy-2-nitroaniline: Lacks the fluorine atoms, resulting in different chemical properties.
2,4-Difluoro-3-methoxyaniline: Similar structure but different substitution pattern.
Uniqueness
3,5-Difluoro-4-methoxy-2-nitroaniline is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups, along with fluorine atoms that enhance its reactivity and stability. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3,5-difluoro-4-methoxy-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c1-14-7-3(8)2-4(10)6(5(7)9)11(12)13/h2H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBNSJVGCSGVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)[N+](=O)[O-])N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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